1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one chemical structure
1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one chemical structure
An In-depth Technical Guide: 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one: Synthesis, Characterization, and Synthetic Utility
Abstract: This technical guide provides a comprehensive overview of 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one, a substituted phenylacetone derivative of significant interest to the chemical research and pharmaceutical development communities. Lacking extensive documentation in current literature, this whitepaper constructs a robust theoretical and practical framework for the compound. We will detail a proposed, high-yield synthetic pathway, explore its mechanistic underpinnings, predict its spectroscopic profile, and discuss its potential as a versatile bifunctional intermediate for the synthesis of complex organic molecules. The protocols and insights presented herein are grounded in established chemical principles and are designed to be directly applicable in a laboratory setting.
Molecular Profile and Physicochemical Properties
1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one is a poly-substituted aromatic ketone. Its structure incorporates a highly reactive benzylic bromide moiety and a ketone functional group, making it a valuable building block in synthetic chemistry.
Caption: Chemical structure of 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one.
Table 1: Chemical Identity and Predicted Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₀BrClO | - |
| Molecular Weight | 261.54 g/mol | - |
| CAS Number | Not assigned | - |
| Predicted State | Colorless to pale yellow solid or oil | [1] |
| Predicted Solubility | Soluble in organic solvents (DCM, THF, Acetone) | General organic principles |
| Predicted Stability | Moisture sensitive; potential for slow decomposition |[1][2] |
Proposed Synthetic Route and Mechanistic Insights
The synthesis of this target molecule can be logically approached as a two-step sequence starting from commercially available 4-chloro-1-methylbenzene (p-chlorotoluene). This strategy involves an initial Friedel-Crafts acylation followed by a selective benzylic bromination.
Caption: Proposed two-step synthetic workflow for the target compound.
Step 1: Friedel-Crafts Acylation of 4-chloro-1-methylbenzene
The foundational step is the introduction of the propanone side chain onto the aromatic ring. Friedel-Crafts acylation is the classic and most effective method for this transformation.[3][4]
Causality and Experimental Choices:
-
Starting Material: 4-chloro-1-methylbenzene is chosen because its substituents direct the incoming acyl group. Both the chloro and methyl groups are ortho, para-directors.[4] Since the para position to the methyl group is occupied by chlorine, and the para position to the chlorine is occupied by the methyl group, acylation is directed to the positions ortho to the methyl and ortho to the chlorine. Steric hindrance from the methyl group favors acylation at the position ortho to the chloro group, yielding the desired 2-chloro-5-methyl substituted ring.
-
Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to activate the propionyl chloride by abstracting the chloride to form a highly electrophilic acylium ion intermediate.[3]
-
Advantage: Unlike Friedel-Crafts alkylation, the resulting ketone product is deactivated towards further substitution, which effectively prevents polyacylation and leads to a cleaner reaction profile.[3]
Experimental Protocol: Synthesis of 1-(2-Chloro-5-methylphenyl)propan-2-one
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.1 eq.).
-
Solvent: Add a suitable anhydrous solvent, such as dichloromethane (DCM).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Reagent Addition: Slowly add propionyl chloride (1.05 eq.) to the stirred suspension via the dropping funnel.
-
Substrate Addition: After the initial addition, add 4-chloro-1-methylbenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude ketone via vacuum distillation or flash column chromatography.
Step 2: Benzylic Bromination (Wohl-Ziegler Reaction)
The second step involves the selective bromination of the benzylic methyl group. This requires a method that avoids electrophilic aromatic substitution on the electron-rich ring.
Causality and Experimental Choices:
-
Reagent Selection: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[5][6] Using molecular bromine (Br₂) would likely result in unwanted bromination of the aromatic ring. NBS provides a low, steady-state concentration of bromine radicals and HBr, which favors the free-radical pathway at the benzylic position over electrophilic addition to the ring.[5][7]
-
Mechanism: The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[8] A radical initiator (like AIBN or UV light) generates a bromine radical, which abstracts a hydrogen atom from the benzylic methyl group. This forms a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the product and another bromine radical, propagating the chain.[5][8]
Caption: Free-radical chain mechanism of benzylic bromination with NBS.
Experimental Protocol: Synthesis of 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one
-
Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve the 1-(2-chloro-5-methylphenyl)propan-2-one (1.0 eq.) from Step 1 in an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.
-
Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux. The reaction can be initiated and accelerated by irradiation with a heat lamp or UV lamp.[6]
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and replaced by the less dense succinimide by-product, which floats.
-
Work-up: Cool the reaction mixture to room temperature, then cool further in an ice bath to precipitate the succinimide.
-
Isolation: Filter off the succinimide by-product and wash it with a small amount of cold solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography to yield the final product.
Chemical Reactivity and Spectroscopic Profile
The synthetic utility of 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one stems from its two distinct reactive sites.
-
Benzylic Bromide: The C-Br bond is highly susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide variety of functional groups (e.g., -OH, -CN, -OR, -NR₂). This makes it an excellent intermediate for building more complex molecular scaffolds.
-
Ketone Carbonyl: The ketone group can undergo a range of classical carbonyl reactions, including reduction to an alcohol, reductive amination to form amines, and aldol condensations.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
|---|---|
| ¹H NMR | - Aromatic protons (3H) appearing as multiplets in the ~7.2-7.5 ppm range. - A singlet for the benzylic methylene protons (-CH₂Br) around ~4.5 ppm. - A singlet for the methylene protons adjacent to the carbonyl (-CH₂CO) around ~3.7 ppm. - A singlet for the terminal methyl protons (-COCH₃) around ~2.2 ppm. |
| ¹³C NMR | - Approximately 10 distinct signals. - Carbonyl carbon (~205 ppm). - Aromatic carbons (6 signals, ~125-140 ppm). - Methylene carbon adjacent to carbonyl (~50 ppm). - Benzylic methylene carbon (-CH₂Br) (~33 ppm). - Terminal methyl carbon (~29 ppm). |
| IR (Infrared) | - Strong C=O stretch around 1715 cm⁻¹. - C-Cl stretch around 750-800 cm⁻¹. - C-Br stretch around 600-650 cm⁻¹. - Aromatic C-H and C=C stretches. |
| MS (Mass Spec) | - Molecular ion (M⁺) peak showing a characteristic isotopic pattern due to the presence of both Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1), resulting in M, M+2, and M+4 peaks. |
Applications in Research and Drug Development
This molecule is not an end-product but a versatile intermediate. Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it a valuable tool for medicinal chemists and material scientists.
-
Pharmaceutical Scaffolding: It can serve as a starting point for synthesizing novel heterocyclic compounds or for creating libraries of related molecules for structure-activity relationship (SAR) studies. Phenylacetone derivatives are known building blocks for various biologically active molecules.[9][10]
-
Intermediate for APIs: The bromomethyl group is a common feature in intermediates used for synthesizing Active Pharmaceutical Ingredients (APIs).[11] It provides a handle for connecting the core structure to other parts of a target molecule.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety.
-
Hazards: α-Bromo ketones are known to be potent lachrymators (eye irritants) and skin irritants.[1] Although the bromine in the target compound is benzylic rather than alpha to the ketone, similar irritant properties should be assumed.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Storage: To ensure stability and prevent decomposition (e.g., hydrolysis or dehydrobromination), the compound should be stored in a tightly sealed container under an inert atmosphere (N₂ or Ar) in a cool, dark, and dry environment.[1][2] Exposure to moisture should be strictly avoided.
References
- Smolecule. (2024). 1-(5-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one.
- Benchchem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.
- Benchchem. (2025). Managing thermal instability of alpha-bromo ketones.
- Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
- Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part III. The Benzoylation of Chlorobenzene. Journal of the Chemical Society C: Organic, 966-971.
- Taylor & Francis Online. (2007). Phenylacetone as Building Blocks in Heterocyclic Synthesis.
- YouTube. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone.
- YouTube. (2020). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS).
- Journal of the Chemical Society C: Organic. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene.
- Safrole. (n.d.). Phenylacetone (P2P).
- Chemia. (2022). Allylic position and benzylic position bromination.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Actylis. (n.d.). (Bromomethyl)-Cyclopropane - API Intermediate.
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